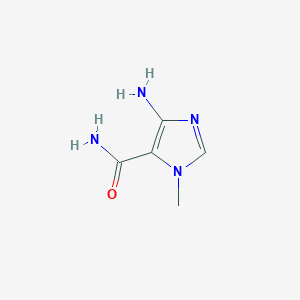

4-Amino-1-methyl-1h-imidazole-5-carboxamide

説明

4-Amino-1-methyl-1h-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family. This compound is notable for its presence in various biochemical processes and its potential applications in medicinal chemistry. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1h-imidazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method involves the use of D-erythrose and formamidine, which condense to form imidazole-4-acetaldehyde, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of cost-effective starting materials and efficient reaction conditions. For instance, the synthesis from commercially available hypoxanthine has been described as an efficient one-step process, minimizing environmental impact and reducing production costs .

化学反応の分析

Types of Reactions

4-Amino-1-methyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole derivatives with different substituents, while reduction reactions can produce various substituted imidazoles .

科学的研究の応用

Pharmaceutical Applications

AMICA has been identified as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.

Anticancer Properties

Research has indicated that AMICA and its derivatives may exhibit anticancer properties. For instance, studies have shown that compounds with imidazole rings can interact with cancer-related target proteins, leading to potential therapeutic effects against various cancer cell lines. In silico studies have highlighted the efficacy of imidazole-based compounds in inhibiting mTOR pathways, which are crucial in cancer progression and treatment resistance .

Case Study:

A study involving substituted imidazoles demonstrated that specific modifications to the AMICA structure significantly enhanced cytotoxicity against renal cancer cell lines (A498 and 786-O), suggesting its potential as a lead compound for further development .

Metabolic Disorders

AMICA's role as a precursor in the synthesis of compounds targeting metabolic disorders has been explored. Its ability to modulate enzyme activity involved in metabolic pathways positions it as a candidate for developing new treatments aimed at conditions such as diabetes and obesity .

Biochemical Applications

AMICA's unique chemical structure facilitates its interaction with various biological macromolecules, making it relevant in biochemical research.

Enzyme Modulation

The compound has shown potential in influencing enzyme activity related to nucleotide metabolism, which is vital for cellular processes. Its interactions can lead to insights into its therapeutic uses, particularly in diseases characterized by dysregulated nucleotide synthesis .

Research Findings:

Studies have suggested that AMICA may serve as an inhibitor or modulator of enzymes involved in these pathways, highlighting its importance in drug design focused on metabolic regulation .

Material Science Applications

Beyond its pharmaceutical uses, AMICA is also being investigated for applications in material science due to its unique properties.

Synthesis of Functional Materials

AMICA can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties .

作用機序

The mechanism of action of 4-Amino-1-methyl-1h-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This interaction can lead to various physiological effects, including increased metabolic activity and protection against cardiac ischemic injury .

類似化合物との比較

Similar Compounds

5-Amino-1H-imidazole-4-carboxamide: This compound is structurally similar and shares some chemical properties with 4-Amino-1-methyl-1h-imidazole-5-carboxamide.

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Another similar compound with a mercapto group, which imparts different chemical reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. Its ability to stimulate AMPK activity sets it apart from other similar compounds .

生物活性

4-Amino-1-methyl-1H-imidazole-5-carboxamide (often referred to as "AICA" or "AICAR") is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 140.14 g/mol. Its structure features an imidazole ring, an amino group at the 4-position, and a carboxamide group at the 5-position, contributing to its unique reactivity and biological interactions.

The biological activity of AICA primarily stems from its role as a precursor in the synthesis of purines and its ability to modulate various enzymatic pathways. Specifically, AICA is known to:

- Inhibit AMP Deaminase : This inhibition leads to increased levels of AMP and ATP within cells, promoting energy metabolism and enhancing cellular responses to stress.

- Activate AMPK : AICA acts as an allosteric activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK can lead to improved glucose uptake and lipid metabolism, making AICA a candidate for metabolic disorders .

1. Metabolic Effects

Research indicates that AICA can significantly influence metabolic processes:

- Increased Glucose Uptake : Studies have shown that AICA enhances glucose uptake in skeletal muscle cells by activating AMPK, which may have implications for diabetes treatment .

- Lipid Metabolism Regulation : AICA's activation of AMPK also leads to the inhibition of lipogenesis while promoting fatty acid oxidation .

2. Neuroprotective Effects

AICA has demonstrated potential neuroprotective properties:

- Protection Against Neurodegeneration : In animal models, AICA administration has been associated with reduced neuronal damage in conditions like ischemia and neurodegenerative diseases .

3. Anticancer Properties

Emerging studies suggest that AICA may exert anticancer effects:

- Inhibition of Tumor Growth : By modulating AMPK pathways, AICA can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Case Studies

特性

IUPAC Name |

5-amino-3-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDBHTVZARFFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278514 | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-89-8 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。